![molecular formula C16H18N4 B2516307 3-シクロヘキシル-4-ヒドラジニリデン-2H,4H-インデノ[1,2-c]ピラゾール CAS No. 946386-88-5](/img/structure/B2516307.png)
3-シクロヘキシル-4-ヒドラジニリデン-2H,4H-インデノ[1,2-c]ピラゾール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-cyclohexyl-4-hydrazinylidene-2H,4H-indeno[1,2-c]pyrazole is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is known for its unique structure, which includes a cyclohexyl group and a hydrazinylidene moiety, making it a subject of interest in various scientific research fields.
科学的研究の応用
3-cyclohexyl-4-hydrazinylidene-2H,4H-indeno[1,2-c]pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
Target of Action
Pyrazole derivatives, which this compound is a part of, have been reported to exhibit a wide range of physiological and pharmacological activities .
Mode of Action
Pyrazole derivatives have been reported to interact with various targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives have been reported to affect various biochemical pathways, leading to a range of downstream effects .
Result of Action
Pyrazole derivatives have been reported to have various physiological and pharmacological activities .
生化学分析
Biochemical Properties
3-cyclohexyl-4-hydrazinylidene-2H,4H-indeno[1,2-c]pyrazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of acetylcholinesterase (AchE), an enzyme responsible for hydrolyzing acetylcholine in the cholinergic nervous system . This inhibition can lead to altered nerve impulse transmission, resulting in significant behavioral changes and impaired body movement. Additionally, 3-cyclohexyl-4-hydrazinylidene-2H,4H-indeno[1,2-c]pyrazole has been reported to interact with reactive oxygen species (ROS), such as nitric oxide, superoxide, and hydrogen peroxide, thereby modulating oxidative stress levels within cells .
Cellular Effects
The effects of 3-cyclohexyl-4-hydrazinylidene-2H,4H-indeno[1,2-c]pyrazole on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the expression of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine, in vitro . This inhibition can lead to reduced inflammation and potentially mitigate inflammatory diseases. Furthermore, 3-cyclohexyl-4-hydrazinylidene-2H,4H-indeno[1,2-c]pyrazole affects cellular metabolism by altering the levels of key metabolites and enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of 3-cyclohexyl-4-hydrazinylidene-2H,4H-indeno[1,2-c]pyrazole involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its interaction with acetylcholinesterase results in the inhibition of this enzyme, thereby affecting cholinergic signaling . Additionally, 3-cyclohexyl-4-hydrazinylidene-2H,4H-indeno[1,2-c]pyrazole has been shown to modulate the activity of transcription factors, leading to altered gene expression patterns .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-cyclohexyl-4-hydrazinylidene-2H,4H-indeno[1,2-c]pyrazole change over time. This compound exhibits stability under certain conditions, but it can degrade over time, leading to reduced efficacy. Long-term studies have shown that prolonged exposure to 3-cyclohexyl-4-hydrazinylidene-2H,4H-indeno[1,2-c]pyrazole can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are crucial for understanding the long-term impact of this compound in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 3-cyclohexyl-4-hydrazinylidene-2H,4H-indeno[1,2-c]pyrazole vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and neuroprotective properties . At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage . Understanding the dosage-dependent effects of 3-cyclohexyl-4-hydrazinylidene-2H,4H-indeno[1,2-c]pyrazole is essential for determining its therapeutic window and potential side effects.
Metabolic Pathways
3-cyclohexyl-4-hydrazinylidene-2H,4H-indeno[1,2-c]pyrazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and alter the levels of key metabolites within cells . For example, it has been reported to affect the activity of enzymes involved in oxidative stress pathways, leading to changes in the levels of reactive oxygen species and other metabolites . These interactions are critical for understanding the metabolic impact of 3-cyclohexyl-4-hydrazinylidene-2H,4H-indeno[1,2-c]pyrazole.
Transport and Distribution
The transport and distribution of 3-cyclohexyl-4-hydrazinylidene-2H,4H-indeno[1,2-c]pyrazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can accumulate in certain cellular compartments, influencing its localization and activity . Understanding the transport and distribution mechanisms of 3-cyclohexyl-4-hydrazinylidene-2H,4H-indeno[1,2-c]pyrazole is crucial for determining its bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 3-cyclohexyl-4-hydrazinylidene-2H,4H-indeno[1,2-c]pyrazole plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For instance, it has been observed to localize within the mitochondria, where it can influence mitochondrial function and oxidative stress levels . Understanding the subcellular localization of 3-cyclohexyl-4-hydrazinylidene-2H,4H-indeno[1,2-c]pyrazole is essential for elucidating its mechanism of action and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-4-hydrazinylidene-2H,4H-indeno[1,2-c]pyrazole typically involves the reaction of cyclohexyl hydrazine with indeno[1,2-c]pyrazole derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve the highest yield and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques, such as continuous flow synthesis, which allows for better control over reaction parameters and scalability. The use of automated systems and high-throughput screening can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
3-cyclohexyl-4-hydrazinylidene-2H,4H-indeno[1,2-c]pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various halogenating agents, nucleophiles; conditions depend on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce hydrazine derivatives .
類似化合物との比較
Similar Compounds
3-cyclohexyl-4-hydrazinylidene-2H,4H-indeno[1,2-c]pyrazole: Unique due to its specific structure and functional groups.
Other Pyrazole Derivatives: Include compounds like 3,5-dimethylpyrazole, 4-phenylpyrazole, and 1H-pyrazole-4-carboxylic acid.
Uniqueness
The uniqueness of 3-cyclohexyl-4-hydrazinylidene-2H,4H-indeno[1,2-c]pyrazole lies in its specific combination of a cyclohexyl group and a hydrazinylidene moiety, which imparts distinct chemical and biological properties compared to other pyrazole derivatives .
特性
IUPAC Name |
(3-cyclohexyl-1,2-dihydroindeno[1,2-c]pyrazol-4-yl)diazene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4/c17-18-15-11-8-4-5-9-12(11)16-13(15)14(19-20-16)10-6-2-1-3-7-10/h4-5,8-10,17,19-20H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFPDJJQRIEVKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=C3C(=C4C=CC=CC4=C3N=N)NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[4-(4-Methylphenyl)phthalazin-1-yl]hydrazine](/img/structure/B2516225.png)
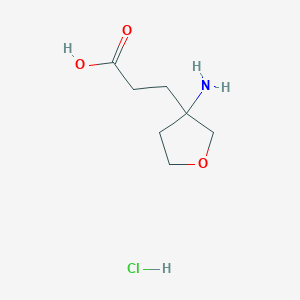
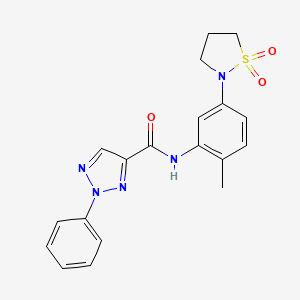
![N-([2,4'-bipyridin]-4-ylmethyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2516228.png)
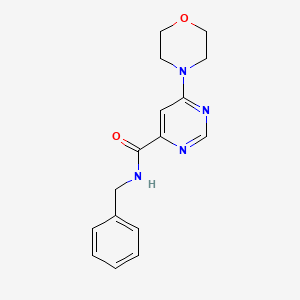
![2-(2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2516232.png)

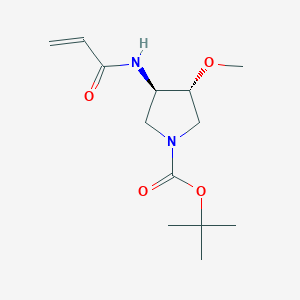
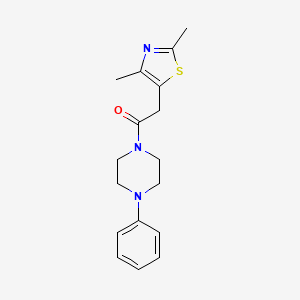
![ethyl 4-{2-[(5-{[(thiophen-2-yl)formamido]methyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate](/img/structure/B2516236.png)
![(2E)-3-(furan-3-yl)-1-[4-(thiophen-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2516243.png)
![5-[(2-Chloro-6-fluorophenyl)methyl]-1,3-dimethyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2516245.png)
![7-[2-(4,6-Dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2516246.png)
![2,4,5-trimethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2516247.png)
